molecular formula C9H10O3 B1666492 3-Methylphenoxyacetic acid CAS No. 1643-15-8

3-Methylphenoxyacetic acid

Cat. No. B1666492
CAS RN: 1643-15-8
M. Wt: 166.17 g/mol
InChI Key: VZECTCSEONQIPP-UHFFFAOYSA-N
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Description

3-Methylphenoxyacetic acid is an organic compound that has a zirconium atom in its chemical structure . This molecule is acidic and can be found in the form of a hydrate . It has been shown to be soluble in organic solvents such as benzene, chloroform, and methylene chloride .


Molecular Structure Analysis

The molecular formula of 3-Methylphenoxyacetic acid is C9H10O3 . Its molecular weight is 166.1739 . The IUPAC Standard InChI is InChI=1S/C9H10O3/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

3-Methylphenoxyacetic acid is slightly beige crystalline powder . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Degradation in Soil

3-Methylphenoxyacetic acid (MCPA) degradation in soil is significantly influenced by the tfdA gene in soil bacteria. Bælum et al. (2006) found that the class III tfdA genes are crucial for the degradation of MCPA in soil. Their research indicates a shift in the dominant tfdA population during the degradation period, emphasizing the dynamic microbial interactions in soil impacting herbicide degradation (Bælum, Henriksen, Hansen, & Jacobsen, 2006).

Environmental Impact Assessment

Studies have focused on the environmental impact of MCPA, particularly on groundwater contamination. Boers et al. (2009) conducted a cohort study in chlorophenoxy herbicide manufacturing factories, assessing the impact on workers' health. They observed slight increases in cancer mortality risk but could not link these to specific exposures (Boers, Portengen, Bueno-de-Mesquita, Heederik, & Vermeulen, 2009).

Electrochemical Treatment

The electrochemical degradation of MCPA has been explored as a means of treatment. Boye, Brillas, and Dieng (2003) studied the rapid depollution of MCPA in aqueous mediums through peroxi-coagulation and photoperoxi-coagulation, highlighting efficient ways of MCPA removal from water (Boye, Brillas, & Dieng, 2003).

Biodegradation Analysis

Research by Bælum et al. (2008) on the tfdA gene expression in soil bacteria highlights the microbial activity involved in MCPA degradation. This study emphasizes the potential of microbial processes in mitigating environmental impacts of phenoxy acids like MCPA (Bælum, Nicolaisen, Holben, Strobel, Sørensen, & Jacobsen, 2008).

Water Treatment and Reuse

Krüger et al. (2015) investigated the potential for bioaugmentation of sand filter materials using bacterial cultures capable of degrading MCPA. This study provides insights into the use of bioaugmentation for the treatment of contaminated water (Krüger, Johnsen, Burmølle, Aamand, & Sørensen, 2015).

Detection and Monitoring Techniques

Yu et al. (2022) developed a sensor for detecting MCPA, showcasing advances in monitoring techniques. Their research contributes to the development of efficient and sensitive methods for MCPA detection in environmental samples (Yu, Fenelon, Herdman, & Breslin, 2022).

Safety And Hazards

3-Methylphenoxyacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(3-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZECTCSEONQIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075110
Record name 3-Methylphenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylphenoxyacetic acid

CAS RN

1643-15-8
Record name 2-(3-Methylphenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, (3-methylphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001643158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1643-15-8
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Record name 3-Methylphenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methylphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.181
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Synthesis routes and methods

Procedure details

A solution of 11-13 (0.145 g, 0.285 mmol) in 1:1 THF/MeOH (6 mL) was treated with LiOH (0.114 g, 28.5 mmol) dissolved in 6 mL of H2O. After stirring for 1 hour at room temperature the solvents were removed, the residue dissolved in H2O/EtOAc/10% KHSO4 and the layers separted. The water layer was washed with EtOAc, the organic layers were combined, dried, and filtered to give the intermediate acid as a yellow oil. This material was dissolved in EtOAc (10 mL), cooled to -78° C., the solution saturated with HCl gas and warmed to 0° C. for 0.5 hours, then concentrated and dried under vacuum to give 11-14 as fluffy solid.
Name
Quantity
0.145 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.114 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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